molecular formula C8H11F3O3 B1359152 4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester CAS No. 26717-76-0

4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester

Cat. No.: B1359152
CAS No.: 26717-76-0
M. Wt: 212.17 g/mol
InChI Key: MLXCLMZBUOPRTA-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of trifluoromethyl and ester functional groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester typically involves a Claisen condensation reaction. In this process, ethyl trifluoroacetate and ethyl acetate are reacted in the presence of an ethanol solution of sodium ethoxide as a catalyst and an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Sodium Borohydride: Used for the reduction of the keto group.

    Acidic or Basic Hydrolysis: For converting the ester group to a carboxylic acid.

    Nucleophiles: For substitution reactions involving the trifluoromethyl group.

Major Products Formed

    Alcohols: From the reduction of the keto group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • Ethyl 4,4-difluoro-3-oxobutanoate
  • Ethyl trifluoroacetate

Uniqueness

4,4,4-Trifluoro-2,2-dimethyl-3-oxo-butyric acid ethyl ester is unique due to the presence of both trifluoromethyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile intermediate in the synthesis of various fluorinated compounds, offering advantages in terms of stability and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-4-14-6(13)7(2,3)5(12)8(9,10)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXCLMZBUOPRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628490
Record name Ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26717-76-0
Record name Ethyl 4,4,4-trifluoro-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethyl-4,4,4-trifluoro(acetoacetate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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